molecular formula C15H9Cl4N3O3 B12489068 N,N'-bis(2,4-dichlorophenyl)-2-(hydroxyimino)propanediamide

N,N'-bis(2,4-dichlorophenyl)-2-(hydroxyimino)propanediamide

Cat. No.: B12489068
M. Wt: 421.1 g/mol
InChI Key: OQGDOEDFJANHID-UHFFFAOYSA-N
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Description

N,N’-BIS(2,4-DICHLOROPHENYL)-2-(N-HYDROXYIMINO)PROPANEDIAMIDE is a synthetic organic compound characterized by the presence of two 2,4-dichlorophenyl groups and a hydroxyimino group attached to a propanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-BIS(2,4-DICHLOROPHENYL)-2-(N-HYDROXYIMINO)PROPANEDIAMIDE typically involves the reaction of 2,4-dichloroaniline with a suitable precursor to form the desired product. The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but with optimizations for cost-effectiveness and scalability. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N,N’-BIS(2,4-DICHLOROPHENYL)-2-(N-HYDROXYIMINO)PROPANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form different products.

    Reduction: The compound can be reduced under specific conditions to yield amine derivatives.

    Substitution: The dichlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions will vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction could produce amine compounds.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, possibly as a drug candidate.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N,N’-BIS(2,4-DICHLOROPHENYL)-2-(N-HYDROXYIMINO)PROPANEDIAMIDE would involve its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group may play a crucial role in its activity, possibly through the formation of reactive intermediates or binding to active sites.

Comparison with Similar Compounds

Similar Compounds

    N,N’-BIS(2,4-DICHLOROPHENYL)UREA: Similar structure but lacks the hydroxyimino group.

    2,4-DICHLOROANILINE: A precursor in the synthesis of the compound.

    N-HYDROXYIMINOACETAMIDE: Contains the hydroxyimino group but with a different backbone.

Uniqueness

N,N’-BIS(2,4-DICHLOROPHENYL)-2-(N-HYDROXYIMINO)PROPANEDIAMIDE is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H9Cl4N3O3

Molecular Weight

421.1 g/mol

IUPAC Name

N,N'-bis(2,4-dichlorophenyl)-2-hydroxyiminopropanediamide

InChI

InChI=1S/C15H9Cl4N3O3/c16-7-1-3-11(9(18)5-7)20-14(23)13(22-25)15(24)21-12-4-2-8(17)6-10(12)19/h1-6,25H,(H,20,23)(H,21,24)

InChI Key

OQGDOEDFJANHID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)C(=NO)C(=O)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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